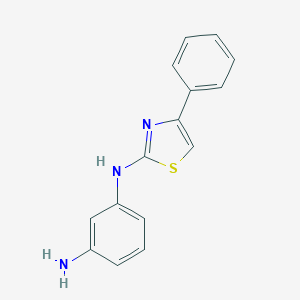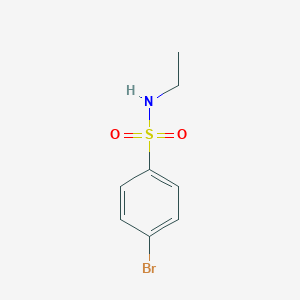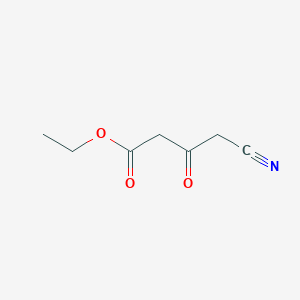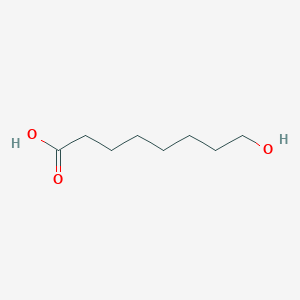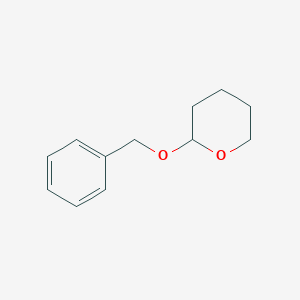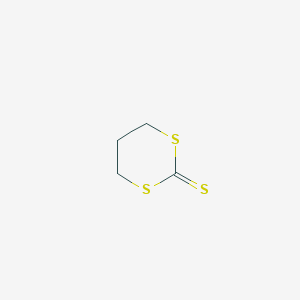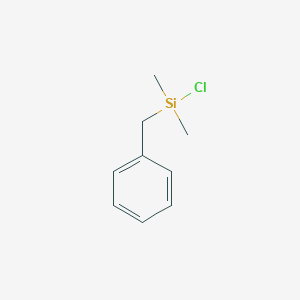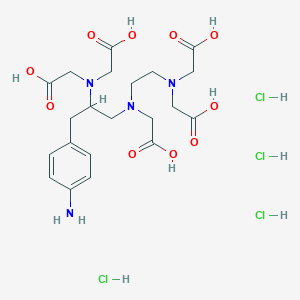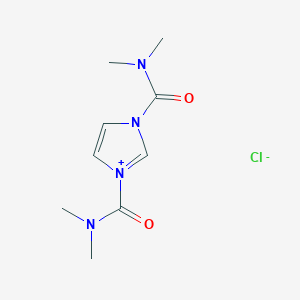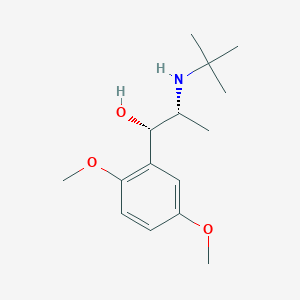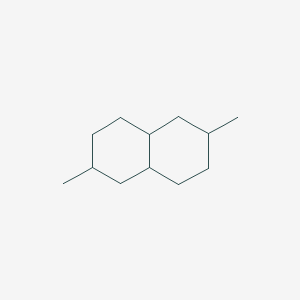
2,6-Dimethyldecalin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dimethyldecalin is a bicyclic organic compound with the chemical formula C12H20. It is also known as 2,6-dimethylnaphthalene and is a colorless liquid with a strong odor. This compound has been widely studied for its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mecanismo De Acción
The mechanism of action of 2,6-Dimethyldecalin is not well understood. However, it is believed to act as a hydrogenation catalyst due to its ability to undergo catalytic hydrogenation reactions.
Efectos Bioquímicos Y Fisiológicos
There is limited research on the biochemical and physiological effects of 2,6-Dimethyldecalin. However, it has been shown to have low toxicity and is not considered to be harmful to humans or the environment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2,6-Dimethyldecalin in lab experiments include its high purity, low toxicity, and its ability to act as a hydrogenation catalyst. However, its limitations include its high cost and limited availability.
Direcciones Futuras
There are several future directions for the study of 2,6-Dimethyldecalin. These include the development of new synthesis methods, the study of its mechanism of action, and its potential use in the synthesis of new organic compounds. Additionally, its potential use as a hydrogenation catalyst in industrial applications could also be explored.
Conclusion:
In conclusion, 2,6-Dimethyldecalin is an important compound in the field of organic chemistry. Its unique properties make it a valuable tool for scientific research, and its potential applications in various industries make it an interesting compound for further study. With continued research, the full potential of 2,6-Dimethyldecalin can be realized.
Métodos De Síntesis
The synthesis of 2,6-Dimethyldecalin can be achieved through several methods, including catalytic hydrogenation of 2,6-dimethylnaphthalene, alkylation of naphthalene with isobutylene, and the reaction of 2,6-dimethylbenzene with 1,3-butadiene. Among these methods, the catalytic hydrogenation of 2,6-dimethylnaphthalene is the most common and efficient method.
Aplicaciones Científicas De Investigación
2,6-Dimethyldecalin has been widely used in scientific research for its unique properties. It has been used as a solvent, a reactant, and a starting material in the synthesis of various organic compounds. It has also been used as a model compound for studying the mechanism of hydrogenation reactions.
Propiedades
Número CAS |
1618-22-0 |
|---|---|
Nombre del producto |
2,6-Dimethyldecalin |
Fórmula molecular |
C12H22 |
Peso molecular |
166.3 g/mol |
Nombre IUPAC |
2,6-dimethyl-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene |
InChI |
InChI=1S/C12H22/c1-9-3-5-12-8-10(2)4-6-11(12)7-9/h9-12H,3-8H2,1-2H3 |
Clave InChI |
XNOHNIPVHGINQP-UHFFFAOYSA-N |
SMILES |
CC1CCC2CC(CCC2C1)C |
SMILES canónico |
CC1CCC2CC(CCC2C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





